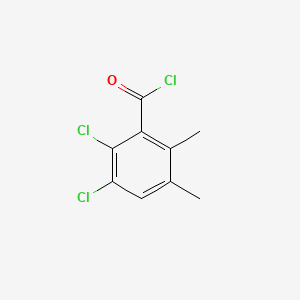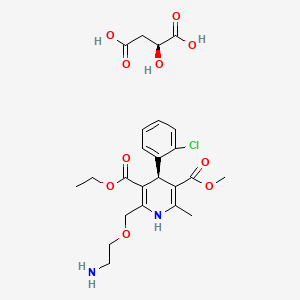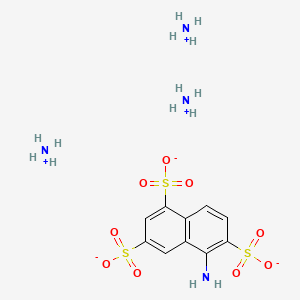
1,2-Benzenediol, 3,5-bis(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is an organic compound with the molecular formula C8H10O6S2 It is characterized by the presence of two hydroxyl groups and two methylsulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- typically involves the sulfonation of 1,2-benzenediol (catechol) with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylsulfonyl groups can be reduced to methylthiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-bis(methylsulfonyl)-1,2-benzoquinone.
Reduction: Formation of 3,5-bis(methylthiol)-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylsulfonyl groups can influence the compound’s reactivity and solubility. These interactions can modulate various biological and chemical processes, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with tert-butyl groups instead of methylsulfonyl groups.
1,2-Benzenediol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methylsulfonyl groups.
Uniqueness
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is unique due to the presence of the methylsulfonyl groups, which impart distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. These properties differentiate it from other similar compounds and make it valuable for specific applications.
Propriétés
Numéro CAS |
125629-19-8 |
|---|---|
Formule moléculaire |
C8H10O6S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3,5-bis(methylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O6S2/c1-15(11,12)5-3-6(9)8(10)7(4-5)16(2,13)14/h3-4,9-10H,1-2H3 |
Clé InChI |
MCRNEKQTLQYVFD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















